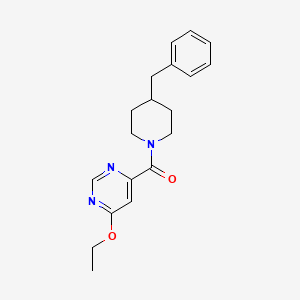
(4-Benzylpiperidin-1-yl)(6-ethoxypyrimidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains a benzylpiperidine and an ethoxypyrimidine. Benzylpiperidine is a type of chemical structure found in various pharmaceutical drugs, and pyrimidines are aromatic heterocyclic organic compounds similar to pyridine .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) and mass spectrometry, which are commonly used to determine the structure of organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally. Some predictive models exist, but they may not be accurate for all compounds .Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonists
One significant application of derivatives of (4-Benzylpiperidin-1-yl)(6-ethoxypyrimidin-4-yl)methanone is in the development of NMDA receptor antagonists. Borza et al. (2007) identified compounds derived from this chemical structure as potent NR2B subunit-selective antagonists of the NMDA receptor. The study aimed to establish the structure-activity relationship (SAR) to improve ADME properties of the lead compound, resulting in derivatives showing low nanomolar activity in both binding and functional assays. Their potential was demonstrated in a formalin-induced hyperalgesia model in mice, highlighting the compound's relevance in pain management research (Borza et al., 2007).
Synthetic Methodologies
The compound has also been a focal point in studies related to synthetic chemistry. Chang et al. (2006) utilized a CAN-mediated rearrangement strategy to synthesize several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones from 1-substituted 4-benzhydrylidenepiperidines, indicating a facile approach to producing meperidine analogs. This highlights the compound's versatility in synthetic organic chemistry, providing a foundation for the development of new pharmacological agents (Chang et al., 2006).
Antimicrobial Activity
Patel et al. (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, where derivatives of the compound were evaluated for their effects against various strains of bacteria and fungi. The study established the structures of new compounds based on spectral studies and demonstrated variable and modest antimicrobial activity, suggesting the compound's potential in developing new antimicrobial agents (Patel et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-ethoxypyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-2-24-18-13-17(20-14-21-18)19(23)22-10-8-16(9-11-22)12-15-6-4-3-5-7-15/h3-7,13-14,16H,2,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDKTGVMPDYCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

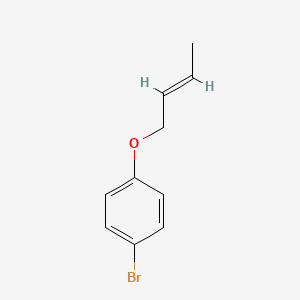
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2556112.png)
![3-isopentylbenzo[d]oxazol-2(3H)-one](/img/structure/B2556113.png)

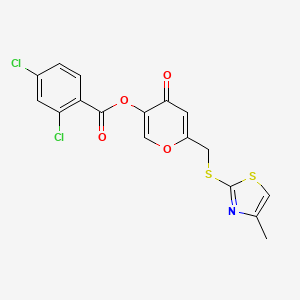
![3-{[4-Imino-6,7-dimethoxy-3-(2-thienylmethyl)-3,4-dihydro-2-quinazolinyl]sulfanyl}-1-phenyl-1-propanone](/img/structure/B2556117.png)
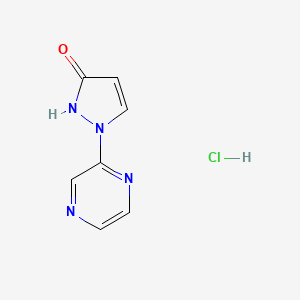
![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)
![(11bS)-N-(2-Benzoylphenyl)-3,5-dihydro-4H-Dinaphth[2,1-c:1',2'-e]azepine-4-acetamide](/img/structure/B2556126.png)

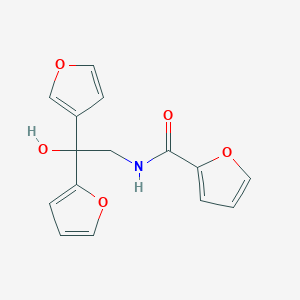
![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
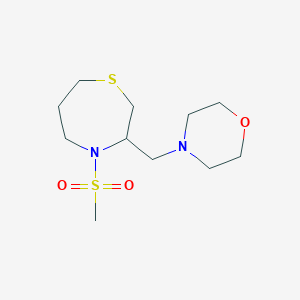
![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)